molecular formula C15H13ClFN3 B12219095 3-Fluoro-4-(3-phenyl-1H-pyrazol-1-yl)aniline hydrochloride

3-Fluoro-4-(3-phenyl-1H-pyrazol-1-yl)aniline hydrochloride

Cat. No.: B12219095
M. Wt: 289.73 g/mol
InChI Key: RVPWJTHCSCFYGZ-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-phenyl-1H-pyrazol-1-yl)aniline hydrochloride is a chemical compound that belongs to the class of aniline derivatives It features a fluorine atom at the third position and a phenyl-pyrazole moiety at the fourth position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(3-phenyl-1H-pyrazol-1-yl)aniline hydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the cyclization of hydrazine with an appropriate diketone or aldehyde.

    Substitution reaction: The pyrazole ring is then substituted with a phenyl group using a suitable reagent.

    Fluorination: The aniline ring is fluorinated at the third position using a fluorinating agent such as Selectfluor.

    Coupling reaction: The fluorinated aniline is then coupled with the phenyl-pyrazole moiety under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(3-phenyl-1H-pyrazol-1-yl)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

3-Fluoro-4-(3-phenyl-1H-pyrazol-1-yl)aniline hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-phenyl-1H-pyrazol-1-yl)aniline hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The phenyl-pyrazole moiety contributes to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline
  • 1-(2-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(aryl)prop-2-en-1-ones

Uniqueness

3-Fluoro-4-(3-phenyl-1H-pyrazol-1-yl)aniline hydrochloride is unique due to the presence of both the fluorine atom and the phenyl-pyrazole moiety, which confer specific chemical and biological properties. This combination enhances its potential as a versatile building block in various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H13ClFN3

Molecular Weight

289.73 g/mol

IUPAC Name

3-fluoro-4-(3-phenylpyrazol-1-yl)aniline;hydrochloride

InChI

InChI=1S/C15H12FN3.ClH/c16-13-10-12(17)6-7-15(13)19-9-8-14(18-19)11-4-2-1-3-5-11;/h1-10H,17H2;1H

InChI Key

RVPWJTHCSCFYGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2)C3=C(C=C(C=C3)N)F.Cl

Origin of Product

United States

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